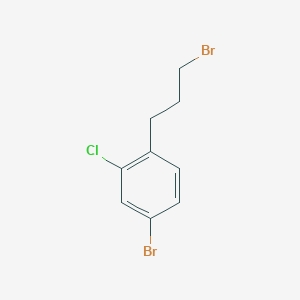

4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H9Br2Cl |

|---|---|

Molecular Weight |

312.43 g/mol |

IUPAC Name |

4-bromo-1-(3-bromopropyl)-2-chlorobenzene |

InChI |

InChI=1S/C9H9Br2Cl/c10-5-1-2-7-3-4-8(11)6-9(7)12/h3-4,6H,1-2,5H2 |

InChI Key |

ULBDNPCUZKAINX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCCBr |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Route Development

Retrosynthetic Analysis for 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. A primary disconnection can be made at the C-Br bond of the propyl chain, leading to the precursor alcohol, 3-(4-bromo-2-chlorophenyl)propan-1-ol. This simplifies the target by replacing a reactive alkyl halide with a more stable alcohol, which can be easily converted to the bromide in the final step.

Further disconnection of the three-carbon side chain from the aromatic ring points towards a Friedel-Crafts acylation reaction. This is often a more reliable approach than direct Friedel-Crafts alkylation, which is prone to carbocation rearrangements and polysubstitution. Acylation with a suitable three-carbon acylating agent, followed by reduction, would yield the desired carbon skeleton. This leads back to a key intermediate, 1-bromo-4-chlorobenzene (B145707), a readily available starting material. The chlorine and bromine atoms on the aromatic nucleus can be introduced via electrophilic aromatic substitution on a simpler benzene (B151609) precursor. This multi-step approach allows for precise control over the substitution pattern.

Regioselective Functionalization of the Aromatic Nucleus

The regioselective introduction of substituents onto the benzene ring is a cornerstone of this synthesis. The presence of multiple halogen atoms, which are deactivating yet ortho-, para-directing, necessitates specific strategies to achieve the desired 1,2,4-substitution pattern.

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu Halogens, particularly bromine, can serve as DMGs. nih.gov For a precursor such as 1-bromo-4-chlorobenzene, metalation is expected to occur preferentially at the position ortho to the bromine atom (C-2) due to the superior directing ability of bromine compared to chlorine in this context. nih.gov The resulting aryllithium intermediate can then be reacted with a suitable electrophile to introduce the three-carbon side chain.

Table 1: Relative Directing Ability of Halogens in Directed Ortho Metalation

| Halogen | Directing Ability |

| I | Strong |

| Br | Moderate |

| Cl | Weak |

| F | Very Weak |

This table provides a generalized ranking of the directing ability of halogens in DoM.

Electrophilic aromatic halogenation is a fundamental process for introducing halogen atoms onto an aromatic ring. wikipedia.org The synthesis of the key intermediate, 1-bromo-4-chlorobenzene, can be achieved through the electrophilic chlorination of bromobenzene (B47551) or the bromination of chlorobenzene (B131634). These reactions typically require a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to activate the halogen. wikipedia.org

For instance, the bromination of chlorobenzene in the presence of a Lewis acid will yield a mixture of ortho- and para-isomers. Due to the larger steric hindrance of the chlorine atom, the major product is typically the para-isomer, 1-bromo-4-chlorobenzene. ncert.nic.in

Table 2: Typical Conditions for Electrophilic Halogenation

| Reaction | Halogenating Agent | Catalyst | Solvent | Typical Yield of para-isomer |

| Bromination of Chlorobenzene | Br₂ | FeBr₃ | Dichloromethane | >85% |

| Chlorination of Bromobenzene | Cl₂ | FeCl₃ | Dichloromethane | >80% |

The yields are indicative and can vary based on specific reaction conditions.

The control of halogen substitution patterns is dictated by the directing effects of the substituents already present on the aromatic ring. Both bromine and chlorine are deactivating groups, meaning they decrease the rate of further electrophilic substitution. However, they are also ortho-, para-directors. In 1-bromo-4-chlorobenzene, the positions ortho to the bromine are C-2 and C-6, and the positions ortho to the chlorine are C-3 and C-5. The para position to each is occupied by the other halogen. Therefore, subsequent electrophilic substitution will be directed to all four of these positions, leading to a mixture of products. To achieve the desired substitution at the C-2 position, a more regioselective method such as Directed ortho Metalation is generally preferred over further electrophilic halogenation.

Synthesis of the 3-Bromopropyl Side Chain

With the correctly substituted aromatic nucleus in hand, the next phase is the construction and installation of the 3-bromopropyl side chain.

A reliable method for introducing the three-carbon chain is through a Friedel-Crafts acylation followed by reduction. For example, 1-bromo-4-chlorobenzene can be acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction would be directed to the positions ortho to the bromine and chlorine, with the position ortho to the bromine being sterically more accessible. The resulting ketone, 1-(4-bromo-2-chlorophenyl)-3-chloropropan-1-one, can then be reduced to the corresponding alkyl chloride, for instance, via a Clemmensen or Wolff-Kishner reduction. Finally, the terminal chlorine can be converted to bromine via a Finkelstein reaction, reacting it with sodium bromide in acetone. ncert.nic.in

An alternative approach involves the initial synthesis of 3-(4-bromo-2-chlorophenyl)propan-1-ol. This alcohol can then be readily converted to the desired this compound using a standard brominating agent such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Table 3: Comparison of Side Chain Installation Methods

| Method | Reagents | Advantages | Disadvantages |

| Friedel-Crafts Acylation/Reduction/Halogen Exchange | 1. 3-Chloropropionyl chloride, AlCl₃2. Zn(Hg), HCl3. NaBr, acetone | Good regiocontrol, avoids rearrangements | Multi-step process |

| Synthesis of Alcohol and subsequent Bromination | 1. Introduction of 3-hydroxypropyl group2. PBr₃ or SOBr₂ | Milder final step | Initial alcohol synthesis can be complex |

Radical-Mediated vs. Ionic Bromination of Propyl Precursors

A crucial step in the synthesis of the target molecule is the introduction of a bromine atom onto the propyl side chain of a suitable precursor, such as 1-(4-bromo-2-chlorophenyl)propane. The method chosen for this side-chain bromination significantly impacts the reaction's selectivity and conditions. Two primary mechanistic pathways are considered: radical-mediated and ionic bromination.

Radical-Mediated Bromination: This approach typically involves the use of a reagent like N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as UV light or a chemical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism. A bromine radical abstracts a hydrogen atom from the propyl chain, creating a carbon radical. nih.gov This radical then reacts with another molecule of NBS or Br₂ to form the brominated product and a new bromine radical, propagating the chain. nih.gov For a propyl chain, this method can lead to a mixture of products, as hydrogen abstraction can occur at the primary, secondary, or benzylic-like positions, although selectivity can be influenced by reaction conditions.

Ionic Bromination: Ionic pathways for brominating an alkyl chain typically start from a precursor containing a leaving group, most commonly a hydroxyl group. For instance, the synthesis could begin with 3-(4-bromo-2-chlorophenyl)propan-1-ol. This alcohol can be converted to the desired propyl bromide through nucleophilic substitution. Reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) with a strong acid catalyst (e.g., H₂SO₄) facilitate this transformation. The reaction proceeds via an Sₙ2 or Sₙ1 mechanism, where the hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by a bromide ion. This method offers high regioselectivity, as the bromine atom is placed specifically at the position of the original hydroxyl group.

A comparison of these two methods highlights a trade-off between the nature of the starting material and the selectivity of the reaction.

| Feature | Radical-Mediated Bromination | Ionic Bromination (from Alcohol) |

| Precursor | 1-(4-bromo-2-chlorophenyl)propane | 3-(4-bromo-2-chlorophenyl)propan-1-ol |

| Reagents | NBS, AIBN/UV light | PBr₃ or HBr/H₂SO₄ |

| Mechanism | Free-radical chain reaction | Nucleophilic substitution (Sₙ1/Sₙ2) |

| Selectivity | Can lead to a mixture of isomers | Highly regioselective |

| Byproducts | Succinimide | H₃PO₃ or H₂O |

Green Chemistry Principles in Synthetic Route Design

Designing a synthesis for this compound in the modern era necessitates the application of green chemistry principles to minimize environmental impact. psu.edu These principles guide chemists to create processes that are safer, more efficient, and produce less waste. msu.edu

Solvents often constitute the largest mass component of a chemical reaction and are a primary source of waste. psu.edu Traditional solvents used in halogenation and coupling reactions, such as carbon tetrachloride and dichloromethane, are often toxic and environmentally harmful. researchgate.net Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. When designing a synthesis, a chemist should consider alternative, more benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water, if the reaction chemistry allows. Minimizing the total volume of solvent used is also a critical goal.

| Solvent | Boiling Point (°C) | Environmental/Safety Concerns | Greener Alternative? |

| Dichloromethane | 40 | Suspected carcinogen, volatile organic compound (VOC) | No |

| Carbon Tetrachloride | 77 | Ozone-depleting, toxic | No |

| Tetrahydrofuran (THF) | 66 | Can form explosive peroxides | Moderate |

| Ethyl Acetate | 77 | Flammable, but lower toxicity | Yes |

| 2-Methyl-THF | 80 | Lower peroxide formation risk than THF, derived from renewable sources | Yes |

Catalytic Methodologies in Halogenation and Alkylation

The synthesis of complex substituted aromatic compounds such as this compound is a multi-step process that relies heavily on catalytic methodologies to control regioselectivity and achieve high yields. The key transformations in a strategic synthesis involve the introduction of substituents onto the benzene ring (halogenation) and the construction and modification of side chains (alkylation). Catalytic methods are paramount in both electrophilic aromatic substitution reactions to form carbon-halogen and carbon-carbon bonds, and in subsequent transformations of functional groups.

A plausible and strategic route for the synthesis of this compound involves an initial Friedel-Crafts acylation to install the carbon framework of the side chain, followed by a reduction of the resulting ketone to form the propyl group. This approach is generally preferred over direct Friedel-Crafts alkylation with a propyl halide due to the latter's propensity for carbocation rearrangements and polyalkylation, which lead to mixtures of isomers and lower yields. masterorganicchemistry.comlibretexts.org

The two primary catalytic stages in this synthetic strategy are:

Catalytic Acylation: A Friedel-Crafts acylation of a suitable dihalobenzene precursor to introduce a 3-bromopropionyl group.

Catalytic Reduction: The reduction of the ketone functionality to a methylene (B1212753) group to yield the final alkyl side chain.

Catalytic Acylation via Friedel-Crafts Reaction

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. masterorganicchemistry.com The reaction involves the treatment of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a catalyst, typically a Lewis acid. libretexts.orglibretexts.org The catalyst's role is to generate a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

For the synthesis of the target molecule, a logical precursor is 1-Bromo-3-chlorobenzene . Acylation with 3-Bromopropionyl chloride introduces the required three-carbon chain with a terminal bromine atom already in place. The regioselectivity of this electrophilic aromatic substitution is directed by the existing chloro and bromo substituents. Both are deactivating but ortho-, para-directing groups. The acylation is expected to occur predominantly at the C4 position (para to the chlorine and ortho to the bromine), as this position is sterically the most accessible and electronically favored, leading to the intermediate 1-(4-Bromo-2-chlorophenyl)-3-bromopropan-1-one .

Lewis Acid Catalysis: Traditional Friedel-Crafts acylations employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). masterorganicchemistry.comlibretexts.org The catalyst forms a complex with the acyl halide, facilitating the formation of the acylium ion. masterorganicchemistry.com Due to the formation of a stable complex between the catalyst and the product ketone, more than one equivalent of the catalyst is often required. semanticscholar.org

Heterogeneous Catalysis with Zeolites: In recent years, solid acid catalysts, particularly zeolites, have emerged as environmentally benign and reusable alternatives to traditional Lewis acids for Friedel-Crafts reactions. iitm.ac.inlidsen.com Zeolites such as H-Beta, H-Y, and H-ZSM-5 possess strong Brønsted and Lewis acid sites within their porous structures, enabling them to catalyze acylation reactions effectively. iitm.ac.inresearchgate.net Their shape-selective properties can also influence product distribution. The use of zeolite catalysts can simplify product work-up and catalyst recovery, aligning with the principles of green chemistry. lidsen.com

Below is a table summarizing typical catalytic systems used for the acylation of aromatic compounds.

| Catalyst Type | Catalyst Example | Acylating Agent | Aromatic Substrate | Typical Conditions | Yield | Reference |

| Lewis Acid | Aluminum chloride (AlCl₃) | Benzoyl chloride | Chlorobenzene | CS₂, reflux | 84-97% (para) | N/A |

| Lewis Acid | Ferric chloride (FeCl₃) | Acetyl chloride | Benzene | Neat, reflux | >90% | masterorganicchemistry.com |

| Zeolite | H-Beta | Acetic anhydride | Anisole | 130°C, liquid phase | High | iitm.ac.in |

| Zeolite | H-Y | Benzoic anhydride | Veratrole | Chlorobenzene, reflux | High | iitm.ac.in |

This table is interactive. Users can sort columns by clicking on the headers.

Catalytic Alkylation via Ketone Reduction

Once the acyl group is installed, the final step to obtain the propyl side chain is the reduction of the ketone. Several catalytic methods are available for this transformation. A significant challenge in reducing the intermediate, 1-(4-Bromo-2-chlorophenyl)-3-bromopropan-1-one, is the need for chemoselectivity. The reduction method must selectively target the carbonyl group without causing hydrodehalogenation (cleavage of the C-Cl or C-Br bonds) of the aromatic ring or the aliphatic side chain. acs.orgorganic-chemistry.org

Catalytic Hydrogenation: Catalytic hydrogenation is a widely used reduction method. It involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. masterorganicchemistry.com Common catalysts include palladium on carbon (Pd/C) and platinum(IV) oxide (PtO₂). While catalytic hydrogenation is very effective for reducing carbonyls, it is also a standard method for hydrodehalogenation. organic-chemistry.org Aryl bromides are typically more readily reduced than aryl chlorides. organic-chemistry.org However, studies have shown that by carefully controlling reaction conditions—such as using specific catalysts (e.g., Pt/C), solvents, and additives like a phase-transfer agent—it is possible to selectively reduce a carbonyl group in the presence of aryl halides. acs.org

Catalytic Transfer Hydrogenation: Catalytic transfer hydrogenation is an alternative to using high-pressure H₂ gas. This method uses a hydrogen-donor molecule, such as isopropanol (B130326) or formic acid, to transfer hydrogen to the substrate in the presence of a transition metal catalyst. mdpi.com Iridium and rhodium complexes are often employed as catalysts. mdpi.com This technique can offer high selectivity under milder conditions and may be advantageous for substrates containing sensitive functional groups like halogens. mdpi.com

Classical Reduction Methods: While the core of this section is catalytic methodologies, it is pertinent to mention the two most common non-catalytic, stoichiometric reduction methods for this transformation, as they represent the classical approach.

Wolff-Kishner Reduction: This reaction utilizes hydrazine (B178648) (N₂H₄) and a strong base (e.g., KOH) at high temperatures, typically in a high-boiling solvent like ethylene (B1197577) glycol. wikipedia.orglibretexts.org The reaction proceeds via a hydrazone intermediate and is suitable for substrates that are sensitive to acid but stable in strong base. wikipedia.org

Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. ucla.eduwikipedia.org It is effective for reducing aryl-alkyl ketones but is incompatible with acid-sensitive substrates. wikipedia.org

The table below compares different catalytic approaches for the reduction of aryl ketones.

| Reduction Method | Catalyst/Reagent | Hydrogen Source | Key Features | Potential Issues | Reference |

| Catalytic Hydrogenation | Pt/C, Pd/C | H₂ Gas | Efficient, widely used | Risk of hydrodehalogenation | acs.orgmasterorganicchemistry.com |

| Catalytic Transfer Hydrogenation | Iridium or Rhodium Complexes | Isopropanol, Formic Acid | Mild conditions, high selectivity | Catalyst cost and sensitivity | mdpi.com |

| Wolff-Kishner Reduction | KOH (catalytic amount of base) | Hydrazine (N₂H₄) | Tolerates acid-sensitive groups | Harsh basic conditions, high temp. | wikipedia.orglibretexts.org |

| Clemmensen Reduction | Zinc Amalgam (Zn(Hg)) | Hydrochloric Acid (HCl) | Effective for aryl-alkyl ketones | Harsh acidic conditions | ucla.eduwikipedia.org |

This table is interactive. Users can sort columns by clicking on the headers.

The selection of the appropriate catalytic methodology for both the acylation and subsequent reduction steps is critical for the successful and efficient synthesis of this compound, balancing factors of yield, regioselectivity, and functional group compatibility.

Reactivity Profiles and Mechanistic Investigations

Reactivity of Aryl Halogens in 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene

The reactivity of the aryl halogens in this compound is dictated by the specific reaction mechanism. The presence of both a bromine and a chlorine atom on the benzene (B151609) ring allows for a study of competitive reactivity and regioselectivity under different chemical conditions.

Nucleophilic Aromatic Substitution (SNAr) Studies

Nucleophilic aromatic substitution (SNAr) reactions proceed via a two-step addition-elimination mechanism. The first and typically rate-determining step involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org The reaction is facilitated by the presence of electron-withdrawing groups that can stabilize this negatively charged intermediate. libretexts.org

In the context of SNAr reactions, the reactivity of aryl halides often follows the order F > Cl > Br > I. This is contrary to the trend observed in SN2 reactions where iodide is the best leaving group. The reason for this reversal is the dominance of the first step (nucleophilic addition) in determining the reaction rate. Halogens act as electron-withdrawing groups through induction, which stabilizes the anionic Meisenheimer complex. Chlorine, being more electronegative than bromine, exerts a stronger inductive effect, thereby better stabilizing the intermediate and increasing the rate of nucleophilic attack. wikipedia.org Consequently, for this compound, the carbon-chlorine bond is predicted to be more susceptible to nucleophilic attack than the carbon-bromine bond under SNAr conditions.

Regioselectivity in SNAr reactions is governed by a combination of electronic and steric factors that influence the stability of the intermediate and the accessibility of the reaction site.

Electronic Effects: Halogens withdraw electron density from the aromatic ring via the inductive effect, making the carbon atom to which they are attached electrophilic. In this compound, both the C2 (attached to Cl) and C4 (attached to Br) positions are activated towards nucleophilic attack. The (3-bromopropyl) substituent at C1 is a weak electron-donating group, which slightly deactivates the ring. However, the superior electron-withdrawing ability of chlorine suggests that the C2 position is electronically more favorable for nucleophilic attack.

Steric Factors: The approach of the nucleophile can be impeded by bulky groups near the reaction center. In the target molecule, the C2 position is flanked by the (3-bromopropyl) group at C1. This proximity creates significant steric hindrance, potentially slowing down or preventing the approach of a nucleophile. capes.gov.br In contrast, the C4 position is less sterically hindered. This steric hindrance at the C2 position may counteract the electronic preference, potentially leading to a competing or even favored reaction at the C4 position, depending on the size of the attacking nucleophile. chemistrysteps.com

Palladium-Catalyzed Cross-Coupling Reactions

In contrast to SNAr reactions, palladium-catalyzed cross-coupling reactions are governed by a different mechanistic pathway, primarily involving the oxidative addition of the aryl halide to a palladium(0) complex. The reactivity of aryl halides in this step generally follows the order I > Br > Cl > F, which is related to the carbon-halogen bond dissociation energy. The weaker C-Br bond undergoes oxidative addition more readily than the stronger C-Cl bond. researchgate.netacs.org This differential reactivity allows for highly selective transformations on dihalogenated aromatic compounds. nih.gov

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent, such as a boronic acid, in the presence of a palladium catalyst and a base. youtube.com Given the higher reactivity of the C-Br bond, the Suzuki-Miyaura reaction of this compound is expected to occur selectively at the C4 position. researchgate.net This allows for the synthesis of 4-aryl-1-(3-bromopropyl)-2-chlorobenzene derivatives while leaving the C-Cl bond intact for potential subsequent modifications.

Table 1: Regioselective Suzuki-Miyaura Coupling of this compound This table presents hypothetical data based on established principles of chemical reactivity.

| Entry | Arylboronic Acid (Ar-B(OH)₂) | Catalyst / Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-(3-Bromopropyl)-2-chloro-4-phenylbenzene | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 1-(3-Bromopropyl)-2-chloro-4-(4-methoxyphenyl)benzene | 88 |

| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DMF | 1-(3-Bromopropyl)-2-chloro-4-(thiophen-3-yl)benzene | 85 |

Similar to the Suzuki-Miyaura reaction, the Heck and Sonogashira couplings also rely on the initial oxidative addition of the aryl halide to a palladium catalyst. Consequently, these reactions also exhibit high selectivity for the more reactive C-Br bond over the C-Cl bond. researchgate.net

The Heck reaction couples the aryl halide with an alkene to form a new aryl-alkenyl bond. rsc.org When applied to this compound, this reaction would selectively yield a stilbene-like derivative at the C4 position.

The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to form an aryl-alkynyl bond. researchgate.netwikipedia.orgmdpi.com This reaction provides a direct route to 4-alkynyl-1-(3-bromopropyl)-2-chlorobenzene derivatives, again with high regioselectivity.

Table 2: Regioselective Heck and Sonogashira Coupling Reactions This table presents hypothetical data based on established principles of chemical reactivity.

| Reaction | Entry | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| Heck | 1 | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | (E)-1-(3-Bromopropyl)-2-chloro-4-styrylbenzene | 89 |

| 2 | Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile | Butyl (E)-3-(4-(3-bromopropyl)-3-chlorophenyl)acrylate | 84 | |

| Sonogashira | 3 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-(3-Bromopropyl)-2-chloro-4-(phenylethynyl)benzene | 95 |

| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | Toluene | ((4-(3-Bromopropyl)-3-chlorophenyl)ethynyl)trimethylsilane | 91 |

Copper-Catalyzed Cross-Coupling Reactions (e.g., Ullmann-type reactions)

Copper-catalyzed cross-coupling reactions, particularly Ullmann-type reactions, offer an alternative to palladium-based methods and have a long history in the formation of aryl-aryl, aryl-ether, and aryl-amine bonds. wikipedia.orgwikipedia.orgorganic-chemistry.org These reactions traditionally required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced milder reaction conditions through the use of soluble copper catalysts and various ligands. acs.orgrsc.org

The mechanism of the Ullmann reaction is thought to involve the formation of an organocopper intermediate. wikipedia.org The selectivity in dihalogenated substrates is influenced by the relative rates of formation of these intermediates. As with palladium catalysis, the C-Br bond is generally more reactive than the C-Cl bond.

In the context of this compound, an Ullmann condensation could be employed to selectively form a biaryl compound by coupling at the C-Br position. thermofisher.com For example, reacting it with another aryl halide in the presence of a copper catalyst would be expected to yield a product where the bromine at the 4-position has been replaced. sci-hub.se

Computational studies on copper-catalyzed C-N cross-coupling reactions have provided insights into the mechanism, often involving an oxidative addition/reductive elimination pathway. doi.org The activation energies for these steps are sensitive to the nature of the aryl halide, which forms the basis for selectivity.

Reactivity of the Aliphatic Bromine in the Propyl Side Chain

The 3-bromopropyl side chain introduces a different mode of reactivity centered on the aliphatic carbon-bromine bond. This primary alkyl bromide is susceptible to nucleophilic substitution and radical reactions.

Nucleophilic Aliphatic Substitution (SN1/SN2) Pathways

Nucleophilic substitution at the primary carbon of the 3-bromopropyl group is a key transformation for this molecule. libretexts.orgwikipedia.org The reaction can proceed through either an SN1 or SN2 mechanism, though the SN2 pathway is generally favored for primary alkyl halides. siue.eduslideshare.net

The general form of a nucleophilic substitution reaction at this position is: R-CH2-Br + Nuc: → R-CH2-Nuc + Br: where R is the 4-bromo-2-chlorophenyl group attached to the propyl chain, and Nuc: is a nucleophile.

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. libretexts.orgnih.govlibretexts.org The nucleophile must approach the electrophilic carbon from the side opposite the leaving group (backside attack). studylib.net Bulky substituents on or near the reaction center can impede this approach, slowing down or preventing the reaction. libretexts.org

In the case of this compound, the electrophilic carbon is part of a propyl chain. While it is a primary alkyl halide, the bulky substituted benzene ring is attached at the γ-position. This remote positioning of the bulky group means that its steric influence on the SN2 reaction at the α-carbon is likely to be minimal. The reaction rate would be more comparable to that of other simple primary alkyl bromides.

| Substrate | Relative SN2 Rate | Reason for Rate Difference |

| Methyl bromide | Fastest | Least sterically hindered. libretexts.org |

| Ethyl bromide | Slower | Introduction of one alkyl group increases steric bulk. libretexts.org |

| Neopentyl bromide | Very Slow | Bulky t-butyl group near the reaction center causes significant steric hindrance. siue.edu |

| 3-Phenylpropyl bromide | Similar to n-propyl bromide | The phenyl group is relatively far from the reaction center, minimizing steric hindrance. nist.gov |

Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. pearson.com For primary alkyl halides like the 3-bromopropyl group, solvolysis reactions are typically slow and may involve an SN1-like mechanism if a stable carbocation can be formed. siue.edu

Upon departure of the bromide ion, a primary carbocation would be formed. Primary carbocations are generally unstable. However, in certain systems, rearrangement to a more stable secondary or tertiary carbocation via a hydride or alkyl shift can occur. dalalinstitute.com In the case of the 3-(4-bromo-2-chlorophenyl)propyl cation, a hydride shift from the adjacent carbon would lead to a more stable secondary carbocation. Furthermore, the phenyl ring can participate in stabilizing the carbocation through the formation of a phenonium ion intermediate, which can lead to a mixture of products. siue.edu For example, solvolysis of 3-bromo-1-methylcyclohexene in ethanol (B145695) leads to two different ether products due to the formation of a resonance-stabilized allylic carbocation. pearson.com

Radical Reactions for Functional Group Interconversion

The aliphatic C-Br bond can also undergo homolytic cleavage to form a carbon-centered radical, which can then participate in various functional group interconversions. libretexts.org These reactions are often initiated by radical initiators like AIBN or through photolysis.

A common radical reaction is dehalogenation using a reagent like tributyltin hydride (Bu3SnH). libretexts.org This process involves a radical chain mechanism where the tributyltin radical abstracts the bromine atom to form a primary alkyl radical. This radical then abstracts a hydrogen atom from another molecule of Bu3SnH to give the dehalogenated product and regenerate the tributyltin radical.

Another application of radical chemistry is in carbon-carbon bond formation. The initially formed alkyl radical can add to an alkene or alkyne, leading to the formation of a new C-C bond and a new radical species that continues the chain reaction. libretexts.org Such radical cyclization reactions are particularly efficient for forming five- and six-membered rings.

Functional group interconversions can also be achieved through radical pathways. For example, the conversion of alkyl bromides to other halides or functional groups can sometimes be facilitated by radical mechanisms, especially when nucleophilic substitution is not feasible. researchgate.netorganic-chemistry.orgimperial.ac.uk

Intramolecular Cyclization Reactions Involving the Side Chain

The presence of a 3-bromopropyl side chain on the di-halogenated benzene ring introduces the potential for intramolecular cyclization reactions, primarily through an intramolecular Friedel-Crafts alkylation pathway. This type of reaction involves the electrophilic substitution of an aromatic proton by a carbocation generated from the side chain, leading to the formation of a new ring fused to the aromatic core.

In the case of this compound, the reaction would likely be initiated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), which would facilitate the formation of a carbocation at the terminal carbon of the propyl chain. This carbocation would then be attacked by the electron-rich aromatic ring.

The regioselectivity of this intramolecular cyclization is dictated by the directing effects of the existing bromo and chloro substituents. Both halogens are ortho-, para-directing, which would favor the formation of a six-membered ring. The cyclization would result in the formation of a tetralin derivative. Based on the positions of the existing halogens, two potential cyclization products could be formed. The substitution pattern of the starting material would lead to the formation of either 5-bromo-8-chloro-1,2,3,4-tetrahydronaphthalene or 7-bromo-8-chloro-1,2,3,4-tetrahydronaphthalene. Steric hindrance and the electronic effects of the halogens would influence the relative yields of these products.

Table 1: Potential Products of Intramolecular Friedel-Crafts Cyclization

| Starting Material | Reagents | Potential Products |

| This compound | Lewis Acid (e.g., AlCl₃) | 5-Bromo-8-chloro-1,2,3,4-tetrahydronaphthalene |

| 7-Bromo-8-chloro-1,2,3,4-tetrahydronaphthalene |

Electrophilic Aromatic Substitution (EAS) with Existing Halogen Directing Groups

Electrophilic aromatic substitution (EAS) represents a fundamental class of reactions for modifying the aromatic core of this compound. The existing bromo and chloro substituents, while deactivating the ring towards electrophilic attack compared to benzene, will direct incoming electrophiles to specific positions. Both chlorine and bromine are ortho-, para-directors due to the ability of their lone pairs to stabilize the arenium ion intermediate through resonance. pressbooks.publibretexts.orglibretexts.org

In this molecule, the positions available for substitution are C3, C5, and C6. The directing effects of the two halogens must be considered:

The chloro group at C2 directs to its ortho (C3) and para (C6) positions.

The bromo group at C4 directs to its ortho (C3 and C5) and para (C1, which is already substituted) positions.

Therefore, the incoming electrophile will be directed to positions C3, C5, and C6. The precise distribution of products will depend on the nature of the electrophile and the reaction conditions, with steric hindrance playing a significant role. For instance, a bulky electrophile would likely favor substitution at the less sterically hindered C5 or C6 positions over the C3 position, which is situated between the two halogen atoms.

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. lumenlearning.combyjus.com

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Directing Influence | Predicted Favorability |

| C3 | Ortho to Chloro, Ortho to Bromo | Possible, but may be sterically hindered |

| C5 | Ortho to Bromo | Favorable |

| C6 | Para to Chloro | Favorable |

Multi-Halogen Cascade Reactions and Tandem Processes

The structure of this compound is well-suited for multi-halogen cascade reactions and tandem processes, where a single set of reagents can initiate a sequence of reactions to rapidly build molecular complexity. For example, a reaction could be designed to involve both the aromatic ring and the reactive side chain.

One plausible tandem process could involve an initial intermolecular electrophilic substitution on the aromatic ring, followed by an intramolecular cyclization. For instance, a Friedel-Crafts acylation could introduce a ketone group onto the ring, which could then be followed by a reduction and subsequent intramolecular cyclization of the side chain.

Another possibility involves leveraging the existing halogens in cross-coupling reactions. For example, a palladium-catalyzed cross-coupling reaction could selectively replace one of the aromatic halogens, followed by a reaction involving the bromopropyl side chain. The differential reactivity of the aryl-Br, aryl-Cl, and alkyl-Br bonds could potentially be exploited to achieve selective transformations.

Advanced Analytical Characterization in Research Contexts

Elucidation of Reaction Intermediates and Transient Species

In the synthesis of 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene, for instance, through Friedel-Crafts acylation followed by reduction and subsequent functional group transformations, the identification of reaction intermediates is crucial for mechanism elucidation and process optimization. Techniques such as in-line NMR spectroscopy can be employed for real-time monitoring of reaction kinetics. magritek.comnih.gov By tracking the appearance and disappearance of signals corresponding to starting materials, intermediates, and products, researchers can gain a quantitative understanding of the reaction progress.

For example, during the potential synthesis involving the alkylation of 4-bromo-2-chlorobenzene, transient carbocationic species or reaction complexes might be formed. While direct observation of highly reactive intermediates is challenging, isotopic labeling studies coupled with mass spectrometry or NMR can provide indirect evidence of their existence and role in the reaction pathway. researchgate.netresearchgate.netnih.gov

Mechanistic Probing via Isotopic Labeling and NMR Spectroscopy

Isotopic labeling is a powerful tool for tracing the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanisms. nih.gov For instance, by selectively replacing a specific hydrogen atom with deuterium (B1214612) or a carbon atom with ¹³C in one of the reactants for the synthesis of this compound, the exact bond-forming and bond-breaking steps can be delineated.

While 1D NMR provides initial identification, 2D NMR techniques are indispensable for the complete and unambiguous assignment of all proton and carbon signals, which is especially important for complex substituted aromatic compounds. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For the propyl chain of this compound, COSY would show correlations between the protons on adjacent carbons (e.g., H-1' with H-2', and H-2' with H-3').

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. ustc.edu.cncolumbia.edu It allows for the definitive assignment of each proton to its corresponding carbon atom in both the aromatic ring and the propyl side chain.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. ustc.edu.cncolumbia.eduyoutube.com This is crucial for connecting different structural fragments. For instance, correlations between the benzylic protons (H-1') and the aromatic carbons (e.g., C-1, C-2, C-6) would confirm the attachment point of the propyl chain to the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. mdpi.com In the context of this compound, NOESY could reveal through-space interactions between the protons of the propyl chain and the aromatic protons, providing insights into the preferred conformation of the side chain relative to the ring. arxiv.orgacs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound Predicted chemical shifts are based on analogous structures and general substituent effects. Actual values may vary.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

|---|---|---|---|---|

| 3 | ~7.5 | ~132 | C-1, C-5 | H-5, H-1' |

| 5 | ~7.3 | ~130 | C-1, C-3, C-4 | H-3, H-6 |

| 6 | ~7.1 | ~128 | C-1, C-2, C-4, C-5 | H-5, H-1' |

| 1' | ~2.8 | ~34 | C-1, C-2, C-6, C-2', C-3' | H-3, H-6, H-2' |

| 2' | ~2.1 | ~32 | C-1', C-3' | H-1', H-3' |

| 3' | ~3.5 | ~33 | C-1', C-2' | H-2' |

The propyl side chain in this compound is flexible, and its rotation around the bond connecting it to the aromatic ring may be hindered. Dynamic NMR spectroscopy is a technique used to study the rates of conformational changes and to determine the energy barriers associated with these processes. nih.govnih.gov By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to extract kinetic information about the rotational dynamics. researchgate.net For this molecule, restricted rotation could lead to distinct signals for the ortho protons at low temperatures, which would coalesce into a single signal at higher temperatures as the rotation becomes faster on the NMR timescale.

High-Resolution Mass Spectrometry for Complex Mixture Analysis and Elemental Composition (beyond basic identification)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule. measurlabs.comcolorado.educhemrxiv.org For this compound (C₉H₁₀Br₂Cl), the presence of two bromine atoms and one chlorine atom would result in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of their isotopes (⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl). The precise mass measurement would confirm the elemental formula.

Furthermore, HRMS is invaluable for analyzing complex reaction mixtures, allowing for the identification of byproducts and impurities. nih.govresearchgate.net Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecular ion. miamioh.edu This provides structural information and can help to distinguish between isomers. Common fragmentation pathways for this molecule would likely involve the loss of bromine or chlorine radicals, as well as cleavage of the propyl chain. savemyexams.comresearchgate.netdocbrown.infodocbrown.info

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Description |

|---|---|---|

| [C₉H₁₀⁷⁹Br₂³⁵Cl]⁺ | 322.8761 | Molecular Ion |

| [C₉H₁₀⁷⁹Br⁸¹Br³⁵Cl]⁺ | 324.8741 | M+2 Isotope Peak |

| [C₉H₁₀⁸¹Br₂³⁵Cl]⁺ | 326.8720 | M+4 Isotope Peak |

| [C₉H₁₀⁷⁹Br³⁵Cl]⁺ | 243.9654 | Fragment from loss of Br |

| [C₆H₃⁷⁹Br³⁵Cl]⁺ | 188.9025 | Fragment from cleavage of propyl chain |

Vibrational Spectroscopy (IR, Raman) for Functional Group Transformations and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and monitoring their transformations during a chemical reaction. uib.no For this compound, the IR spectrum would show characteristic C-H stretching vibrations for both the aromatic ring and the aliphatic chain, as well as C-C stretching vibrations within the ring. The C-Br and C-Cl stretching vibrations would appear in the fingerprint region. Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the benzene ring. These techniques can be used to monitor the progress of a reaction by observing the disappearance of reactant bands and the appearance of product bands.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 3000-2850 | 3000-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-Cl Stretch | 800-600 | 800-600 |

| C-Br Stretch | 600-500 | 600-500 |

X-ray Crystallography for Solid-State Structural Analysis and Conformational Preference (if applicable)

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide the most definitive structural information in the solid state. docbrown.infoaps.orgwikipedia.org This technique would determine the precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. It would reveal the orientation of the propyl chain relative to the aromatic ring and how the molecules pack in the solid state. This information is crucial for understanding intermolecular interactions, such as halogen bonding or van der Waals forces, which can influence the physical properties of the material.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the three-dimensional geometry of molecules. By approximating the electron density of a system, DFT calculations can determine the most stable arrangement of atoms, known as the optimized molecular geometry. These calculations yield crucial data such as bond lengths, bond angles, and dihedral angles.

For a molecule like 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene, DFT methods, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the spatial relationship between the substituted benzene (B151609) ring and the flexible bromopropyl side chain. researchgate.netresearchgate.net The electronic properties, including the distribution of electron density and the molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), are also determined. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Table 1: Predicted Geometrical Parameters for this compound using DFT Note: The following data is illustrative, based on typical values for similar organic halides, as specific experimental data for this compound is not widely available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Cl | 1.75 Å |

| C-Br (ring) | 1.91 Å | |

| C-C (aromatic) | 1.39 Å | |

| C-C (propyl) | 1.53 Å | |

| C-Br (propyl) | 1.97 Å | |

| Bond Angles | C-C-Cl | 121.5° |

| C-C-Br (ring) | 119.8° | |

| C-C-C (propyl) | 112.5° |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Theoretical calculations are instrumental in predicting the vibrational spectra (infrared and Raman) of molecules. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, computational models can predict the frequencies and intensities of vibrational modes. These predicted spectra serve as a valuable tool for interpreting and assigning bands in experimentally obtained spectra. researchgate.netresearchgate.net

For this compound, DFT calculations can predict the characteristic vibrational frequencies for key functional groups, such as C-H stretching in the aromatic ring, C-Cl and C-Br stretching, and the various bending and stretching modes of the propyl chain. Comparing these theoretical frequencies with experimental data from techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy allows for a detailed validation of the computed molecular structure. researchgate.net A good agreement between theoretical and experimental data confirms the accuracy of the computational model. researchgate.net

Table 2: Comparison of Predicted and Hypothetical Experimental Vibrational Frequencies (cm⁻¹) Note: This table presents a conceptual comparison. Experimental values are hypothetical.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3085 | 3080 |

| Aliphatic C-H Stretch | 2960 | 2955 |

| C=C Aromatic Stretch | 1580 | 1575 |

| CH₂ Scissoring | 1450 | 1447 |

| C-Cl Stretch | 1090 | 1088 |

| C-Br Stretch (ring) | 1040 | 1035 |

| C-Br Stretch (propyl) | 650 | 648 |

Modeling of Reaction Pathways and Transition State Analysis

Computational chemistry is uniquely suited for mapping the potential energy surfaces (PES) of chemical reactions. mdpi.com This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. By calculating the energies of these species, a detailed reaction mechanism can be proposed. mdpi.com

For this compound, theoretical studies could model reactions such as nucleophilic substitution at the propyl chain or electrophilic addition to the benzene ring. Calculations can determine the energy barriers (activation energies) for different potential pathways, revealing the most kinetically favorable route. mdpi.com Transition state analysis, which involves identifying the unique imaginary frequency corresponding to the reaction coordinate, confirms the nature of the saddle point on the energy surface.

Table 3: Illustrative Energy Profile for a Hypothetical Nucleophilic Substitution Reaction Note: The values below are for a conceptual reaction pathway and are not based on published data for this specific molecule.

| Species | Description | Relative Enthalpy (kJ/mol) | Energy Barrier (kJ/mol) |

| Reactants | This compound + Nu⁻ | 0 | - |

| Transition State | [TS]‡ | +85 | 85 |

| Products | 4-Bromo-1-(3-Nu-propyl)-2-chlorobenzene + Br⁻ | -30 | - |

Prediction of Regioselectivity and Chemoselectivity in Complex Reactions

In molecules with multiple reactive sites, such as this compound, predicting the outcome of a reaction can be complex. The benzene ring has several positions for potential electrophilic substitution, and the two bromine atoms are in different chemical environments. Computational methods can predict both regioselectivity (where on the molecule a reaction occurs) and chemoselectivity (which functional group reacts).

Theoretical analyses, such as calculating the energies of possible intermediates or transition states, can explain why one product isomer is formed preferentially over others. nih.gov For instance, in an electrophilic aromatic substitution reaction, calculations can determine the most likely position of attack on the benzene ring by evaluating the stability of the corresponding sigma complexes. These predictions are invaluable for designing synthetic routes that yield a specific, desired product.

Conformational Analysis and Energy Minima via Molecular Mechanics and Dynamics

The presence of the flexible three-carbon propyl chain in this compound means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify all possible stable conformers and determine their relative energies.

While DFT is highly accurate, it can be computationally expensive for exploring the full conformational space of a flexible molecule. Therefore, faster methods like molecular mechanics (MM) are often used for an initial scan, followed by higher-level DFT calculations on the most promising low-energy structures. Molecular dynamics (MD) simulations can also be employed to study the conformational landscape and the transitions between different energy minima over time. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological interactions.

Quantitative Structure-Property Relationships (QSPR) for Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) studies aim to correlate the structural or physicochemical properties of molecules with their activities or other properties. In the context of computational chemistry, DFT-calculated parameters can serve as powerful descriptors for building QSPR models. mdpi.com

For this compound, various quantum chemical descriptors can be calculated to predict its reactivity. mdpi.com These include:

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity (ω): A measure of the molecule's ability to act as an electrophile. mdpi.com

By correlating these calculated descriptors with experimental data for a series of related compounds, a QSPR model can be developed to predict the reactivity of new or untested molecules, saving significant time and resources in experimental studies.

Application of 4 Bromo 1 3 Bromopropyl 2 Chlorobenzene As a Strategic Synthetic Precursor

Building Block for Advanced Materials Research

While specific examples are not available for 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene, its structural motifs are found in precursors for various advanced materials.

Precursor for Functional Polymers and Macromolecules

The di-halogenated aromatic core of the molecule suggests its potential utility in the synthesis of functional polymers through cross-coupling polymerization reactions. For instance, reactions like Suzuki or Stille coupling could theoretically be employed to link these units, forming conjugated polymers. The bromopropyl chain could serve as a site for post-polymerization modification, allowing for the introduction of various functional groups to tailor the polymer's properties. However, there is no specific literature that documents the use of this compound for this purpose.

Synthesis of Liquid Crystalline Systems

Molecules with rigid, elongated structures, often containing aromatic rings, are fundamental to the formation of liquid crystalline phases. colorado.edu Bromo-substituted terminal groups can be incorporated into the design of thermotropic liquid crystals. Theoretically, the 4-bromo-2-chlorophenyl group could act as a core mesogenic unit. The 3-bromopropyl chain could be functionalized to introduce flexible tails or to link the mesogenic core to a polymer backbone, creating side-chain liquid crystal polymers. mdpi.com Despite this potential, no studies have been found that specifically utilize this compound in the synthesis of liquid crystalline materials.

Role in the Development of Optoelectronic Materials

Organic optoelectronic materials are often based on conjugated small molecules or polymers. nih.govossila.comalfa-chemistry.com These materials find applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The synthesis of such materials often involves the construction of extended π-conjugated systems. Dihalogenated aromatic compounds can serve as building blocks in these syntheses, typically through palladium-catalyzed cross-coupling reactions that form new carbon-carbon bonds. While the 4-bromo-2-chlorobenzene moiety could potentially be integrated into such conjugated systems, there is no direct evidence in the scientific literature of this compound being used for the development of optoelectronic materials.

Scaffold for Novel Heterocyclic Compounds

The presence of multiple reactive sites in this compound makes it a hypothetical candidate for the synthesis of complex heterocyclic structures.

Construction of Benzofused Heterocycles

Benzofused heterocycles are important structural motifs in many pharmaceuticals and biologically active compounds. core.ac.uk Their synthesis often involves intramolecular cyclization reactions. The 3-bromopropyl chain of the title compound provides a reactive electrophilic center that could potentially undergo intramolecular cyclization with a nucleophilic group attached to the aromatic ring. For example, if one of the halogen atoms on the benzene (B151609) ring were to be substituted with an amine or hydroxyl group, subsequent intramolecular N- or O-alkylation could lead to the formation of benzofused nitrogen or oxygen heterocycles, such as tetrahydroquinolines or chromanes. nih.govsciensage.info However, specific examples of such reactions starting from this compound are not reported.

Spirocyclic and Fused-Ring System Synthesis

Spirocyclic compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.govrsc.org The synthesis of spirocycles can be achieved through various strategies, including intramolecular alkylation or cyclization reactions. It is conceivable that this compound could be elaborated into a precursor suitable for spirocyclization. For instance, the aromatic ring could be functionalized with a nucleophilic center, which could then attack a carbon atom of the propyl chain to form a spirocyclic system. Despite the general interest in the synthesis of spiro compounds, there is no specific mention of this compound as a starting material for such syntheses in the available literature. rsc.org

Intermediate in the Synthesis of Complex Natural Products and Analogues

While direct, published total syntheses of complex natural products explicitly starting from this compound are not extensively documented, its structural motifs are present in various biologically active molecules. The compound serves as a key synthon for constructing benzocyclic or polycyclic systems that are core to certain natural product families. The presence of both an alkylating chain and a variously substituted aromatic ring allows for sequential or one-pot reactions to build molecular complexity rapidly.

The bromopropyl group is an excellent electrophile for intramolecular cyclization reactions. For instance, under conditions favoring Friedel-Crafts alkylation, the propyl chain can cyclize onto the benzene ring to form a tetralin or a benzosuberene core, depending on the reaction conditions and the directing effects of the existing chloro and bromo substituents. These core structures are prevalent in a number of natural products.

Furthermore, the bromine and chlorine atoms on the aromatic ring provide orthogonal handles for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, which is a critical step in the late-stage functionalization of natural product syntheses and the creation of analogues with modified properties. For example, a Suzuki or Stille coupling at the bromo-position followed by a subsequent Buchwald-Hartwig amination at the chloro-position (or vice-versa, depending on the relative reactivity) can lead to highly functionalized aromatic cores.

Table 1: Potential Synthetic Transformations of this compound in Natural Product Synthesis

| Reaction Type | Reagents and Conditions | Resulting Substructure | Relevance to Natural Products |

| Intramolecular Friedel-Crafts Alkylation | Lewis Acid (e.g., AlCl₃) | Substituted Tetralin or Benzosuberene | Core of many terpenoids and alkaloids |

| Suzuki Coupling | Pd catalyst, boronic acid/ester, base | Aryl- or heteroaryl-substituted benzene | Building complex biaryl systems |

| Stille Coupling | Pd catalyst, organostannane | Vinyl- or alkynyl-substituted benzene | Introduction of unsaturated moieties |

| Buchwald-Hartwig Amination | Pd catalyst, amine, base | Amino-substituted benzene | Synthesis of nitrogen-containing natural products |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne, base | Alkynyl-substituted benzene | Elaboration into polycyclic aromatic systems |

Generation of Novel Chemical Entities for Exploratory Chemical Biology Research

In the field of chemical biology, the exploration of novel chemical space is paramount for the discovery of new molecular probes and potential therapeutic leads. The focus in this area is often on the generation of diverse molecular scaffolds rather than the specific biological activity of any single compound. This compound is an ideal starting material for the synthesis of libraries of compounds with high scaffold diversity.

The dual reactivity of the molecule allows for a divergent synthetic approach. The bromopropyl chain can be reacted with a variety of nucleophiles, such as amines, thiols, or alcohols, to introduce a wide range of side chains. Each of these products can then be subjected to a battery of cross-coupling reactions at the aromatic bromine and chlorine positions. This combinatorial approach can rapidly generate a large number of structurally distinct molecules from a single precursor.

For example, reaction of this compound with a library of primary and secondary amines would yield a set of tertiary amines. Each of these could then be subjected to a Suzuki coupling with a panel of boronic acids, leading to a large and diverse library of compounds. The resulting molecules would possess a variety of shapes and functional group displays, making them well-suited for high-throughput screening in chemical biology assays.

The generation of novel scaffolds can also be achieved through more complex, multi-step reaction sequences. For instance, the bromopropyl chain can be used to tether the aromatic ring to a solid support, allowing for solid-phase synthesis of a compound library. This approach facilitates purification and allows for the use of excess reagents to drive reactions to completion.

Table 2: Exemplar Library Synthesis Using this compound

| Step | Reaction | Reagents | Resulting Diversity Point |

| 1 | Nucleophilic Substitution | Library of amines (R¹R²NH) | Introduction of diverse amino side chains |

| 2 | Suzuki Coupling | Library of boronic acids (R³B(OH)₂) | Introduction of diverse aryl/heteroaryl groups |

| 3 | Buchwald-Hartwig Amination | Library of amines (R⁴R⁵NH) | Introduction of a second diverse amino group |

This strategy allows for the systematic exploration of chemical space around the core 4-bromo-2-chlorophenylpropyl scaffold, providing a rich source of novel chemical entities for biological screening.

Exploration of Derivatives and Analogues

Synthesis and Reactivity of Fluorinated and Iodinated Analogues

Replacing the bromine atoms with other halogens, such as fluorine or iodine, can significantly alter the reactivity of the molecule. The synthesis of these analogues typically involves multi-step sequences starting from appropriately substituted precursors.

Synthesis:

Fluorinated Analogues: The synthesis of a fluorinated analogue, such as 4-Fluoro-1-(3-fluoropropyl)-2-chlorobenzene, would likely proceed from a fluorinated starting material like 1-chloro-4-fluorobenzene. This precursor could undergo Friedel-Crafts acylation with 3-chloropropionyl chloride, followed by reduction of the ketone and subsequent conversion of the resulting alcohol to the corresponding alkyl fluoride. Direct fluorination is often challenging, so building the molecule from fluorinated synthons is a common strategy.

Iodinated Analogues: Iodinated analogues can be synthesized via electrophilic iodination of a suitable precursor or through Sandmeyer-type reactions on an amino-substituted precursor. For instance, starting from an aniline (B41778) derivative, diazotization followed by treatment with potassium iodide can introduce an iodine atom onto the aromatic ring. The greater reactivity of iodo-substituents in certain reactions makes these analogues valuable intermediates. ossila.com The synthesis of radioiodinated compounds often utilizes iododestannylation of a trialkyltin precursor, which provides high yields and specificity. nih.gov

Reactivity: The nature of the halogen atom profoundly impacts the molecule's reactivity, particularly in metal-catalyzed cross-coupling reactions. The reactivity order for the aromatic C-X bond in such reactions is generally C-I > C-Br > C-Cl. ossila.com This differential reactivity allows for selective functionalization. For example, in a molecule containing both iodo and bromo substituents, a palladium-catalyzed reaction like a Suzuki or Sonogashira coupling can often be performed selectively at the more reactive C-I bond under carefully controlled conditions. nih.govnobelprize.org Conversely, the C-F bond is generally unreactive in these cross-coupling reactions but activates the aromatic ring for nucleophilic aromatic substitution. ossila.com

Table 7.1: Comparison of Halogenated Analogues' Reactivity

| Analogue Type | Aromatic C-X Bond Reactivity (Cross-Coupling) | Synthetic Utility |

| Fluorinated | Low | Precursors for nucleophilic aromatic substitution |

| Chlorinated | Moderate | Can participate in cross-coupling, but less reactive than C-Br |

| Brominated | High | Excellent substrate for various cross-coupling reactions (e.g., Suzuki, Heck) |

| Iodinated | Very High | Most reactive in cross-coupling, allowing for selective reactions |

Varying the Length and Functionalization of the Alkyl Side Chain

Varying Chain Length: Synthesizing analogues with different alkyl chain lengths (e.g., ethyl, butyl) can be achieved by using different ω-haloacyl chlorides in an initial Friedel-Crafts acylation step, followed by reduction. The chain length can influence the molecule's physical properties, such as lipophilicity, and can be critical in applications where specific spatial arrangements are required.

Functionalization: The terminal bromine on the propyl chain is an excellent leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

Alcohols: Reaction with hydroxide (B78521) ions or a protected equivalent yields the corresponding alcohol, 4-Bromo-1-(3-hydroxypropyl)-2-chlorobenzene.

Amines: Treatment with ammonia (B1221849) or primary/secondary amines can introduce amino functionalities.

Nitriles: Substitution with cyanide provides a route to introduce a carbon atom and a nitrile group, which can be further hydrolyzed to a carboxylic acid.

Grignard Reagents: The alkyl bromide can react with magnesium to form a Grignard reagent, 3-(4-bromo-2-chlorophenyl)propylmagnesium bromide. This powerful nucleophile can then be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes or ketones. miracosta.edu

These transformations highlight the side chain's role as a versatile handle for constructing more complex molecules.

Introduction of Additional Substituents (e.g., Alkyl, Alkoxy, Nitro) to the Aromatic Ring and their Impact on Reactivity

Introducing further substituents onto the aromatic ring modifies its electronic properties, which in turn affects the reactivity of the ring itself and the existing C-X bonds. The position of the new substituent is dictated by the directing effects of the chlorine, bromine, and alkyl groups already present.

Directing Effects: The existing substituents (Cl, Br, and the alkyl chain) are all ortho-, para-directing groups. libretexts.org However, the halogens are deactivating due to their inductive electron withdrawal, while the alkyl group is weakly activating. lumenlearning.com This means that electrophilic aromatic substitution will be slower than on benzene (B151609) itself. The incoming electrophile will be directed to the positions ortho and para to the existing groups. Given the substitution pattern of 4-bromo-1-(3-bromopropyl)-2-chlorobenzene, the most likely positions for further substitution are C5 and C3.

Impact of New Substituents:

Alkyl/Alkoxy Groups: The introduction of electron-donating groups like alkyl or alkoxy groups would activate the ring, making subsequent electrophilic substitutions faster. vedantu.com These are also ortho-, para-directing groups. For example, introducing a methoxy (B1213986) group would likely yield a trimethoxy-substituted benzene derivative upon further reaction.

Nitro Groups: The introduction of a strongly electron-withdrawing and deactivating group like a nitro group (-NO2) via nitration (using HNO3/H2SO4) would make the ring significantly less reactive towards further electrophilic substitution. lumenlearning.comstpeters.co.in The nitro group is a meta-director. For instance, nitration of p-bromotoluene typically results in nitration ortho to the activating methyl group. libretexts.orglibretexts.org In the case of this compound, nitration would likely occur at the C5 position, meta to the bromine and ortho to the alkyl group.

Table 7.2: Effect of Additional Substituents on Aromatic Ring Reactivity

| Substituent | Electronic Effect | Impact on Electrophilic Substitution Rate | Directing Effect |

| Alkyl (-R) | Electron-donating (weakly activating) | Increase | Ortho, Para |

| Alkoxy (-OR) | Electron-donating (strongly activating) | Strong Increase | Ortho, Para |

| Nitro (-NO2) | Electron-withdrawing (strongly deactivating) | Strong Decrease | Meta |

Stereochemical Control in the Synthesis of Chiral Analogues (if applicable to future designs)

The parent compound, this compound, is achiral. The development of chiral analogues would necessitate the introduction of a stereocenter, most plausibly on the alkyl side chain. While specific examples for this molecule are not prevalent, general strategies for stereochemical control can be considered for future synthetic designs.

A chiral center could be introduced by, for example, replacing one of the hydrogen atoms on the C1 or C2 position of the propyl chain with a different substituent. This could be achieved through several routes:

Asymmetric Synthesis: Starting with a chiral building block containing the desired stereocenter.

Chiral auxiliaries: Attaching a chiral auxiliary to a precursor molecule to direct a subsequent reaction stereoselectively, followed by removal of the auxiliary.

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other in a key bond-forming step. For example, the asymmetric reduction of a ketone precursor could establish a chiral alcohol on the side chain.

These approaches would allow for the synthesis of enantiomerically enriched or pure analogues, which is often critical in pharmaceutical and materials science applications.

Investigation of Organometallic Derivatives for Catalytic Applications

The halogenated nature of this compound makes it an excellent precursor for various organometallic derivatives, which are themselves valuable intermediates for catalytic applications. yale.edumdpi.com

Formation of Organometallic Reagents:

Grignard Reagents: As mentioned, both the aromatic C-Br and the alkyl C-Br bonds can potentially form Grignard reagents. Selective formation would depend on reaction conditions. Given the higher reactivity of alkyl halides, the side chain would likely react first.

Organolithium Reagents: Treatment with strong bases like butyllithium (B86547) can lead to metal-halogen exchange or direct deprotonation (lithiation). Bromine-lithium exchange is typically faster than chlorine-lithium exchange and often occurs at low temperatures. This would selectively generate a lithium species at the C4 position of the aromatic ring. Directed ortho-lithiation is also a possibility, where a directing group guides the deprotonation to an adjacent position. epfl.chmdpi.com

Catalytic Applications: These organometallic intermediates are pivotal in forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. nobelprize.orgiium.edu.my

Suzuki Coupling: The aryl bromide can be coupled with boronic acids.

Sonogashira Coupling: Reaction with terminal alkynes is possible. nih.gov

Heck Reaction: Coupling with alkenes can be achieved.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

The differential reactivity of the C-Br and C-Cl bonds can be exploited for sequential cross-coupling reactions, enabling the stepwise and controlled construction of complex molecular architectures. nih.gov The C-Br bond would react preferentially under standard palladium catalysis, leaving the C-Cl bond intact for a subsequent, more forcing coupling reaction. This selective reactivity makes the molecule a valuable building block in synthetic chemistry.

Future Directions and Emerging Research Opportunities

Development of Highly Selective Catalytic Systems for Transformations

A primary challenge and opportunity in the functionalization of polyhalogenated compounds like 4-Bromo-1-(3-bromopropyl)-2-chlorobenzene lies in achieving high selectivity. The presence of an aryl bromide, an aryl chloride, and an alkyl bromide offers multiple sites for transformation. The development of sophisticated catalytic systems is crucial for selectively targeting a single C-halogen or C-H bond.

Future research will likely focus on catalyst-controlled reactions, where the catalyst's structure, rather than the substrate's inherent reactivity, dictates the outcome. emory.edu This approach is inspired by enzymatic catalysis, where the catalyst pocket recognizes the specific steric and electronic characteristics of a target bond. emory.edu For this compound, this could involve:

Chemoselective Cross-Coupling: Designing catalysts (e.g., based on Palladium, Nickel, or Copper) that can differentiate between the C(sp²)-Br and C(sp²)-Cl bonds is a significant goal. Given the generally higher reactivity of C-Br bonds, catalysts with fine-tuned electronic and steric properties could enable selective coupling at this position while leaving the C-Cl bond intact for subsequent transformations.

Regioselective C-H Functionalization: Transition-metal catalysis has made significant strides in the direct functionalization of C-H bonds. researchgate.net Developing catalytic systems, potentially using ruthenium or copper, that can direct the formation of new bonds at a specific C-H position on the benzene (B151609) ring would open new avenues for creating complex derivatives. acs.orgacs.org Copper-mediated systems, for instance, have shown promise in ortho-selective C-H amination reactions. acs.org

Table 1: Potential Catalytic Systems for Selective Transformations

| Transformation Type | Target Bond | Potential Catalyst Class | Anticipated Advantage |

|---|---|---|---|

| Suzuki or Buchwald-Hartwig Coupling | Aryl C-Br | Palladium- or Nickel-based catalysts with bulky phosphine (B1218219) ligands | Selective arylation or amination at the more reactive C-Br bond. |

| C-H Amination/Alkylation | Aryl C-H (ortho to chloro group) | Copper- or Ruthenium-based catalysts | Direct introduction of functional groups without pre-functionalization. researchgate.netacs.org |

| Nucleophilic Substitution | Alkyl C-Br | Phase-Transfer Catalysts | Facilitates reaction of the propyl chain with nucleophiles while preserving the aryl halides. |

Integration with Flow Chemistry for Scalable and Sustainable Synthesis

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in terms of safety, scalability, reaction control, and sustainability. vapourtec.comnih.gov Its application to the synthesis and transformation of this compound is a promising area for future development.

The benefits of integrating flow chemistry include:

Enhanced Safety: Many synthetic transformations, particularly those involving organometallic reagents or hazardous intermediates, can be handled more safely in the small volumes of flow reactors. nih.govjst.org.in This minimizes the risks associated with potential runaway reactions.

Precise Process Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and potentially higher yields. jst.org.in

Scalability: Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net

Multi-step Synthesis: Flow chemistry enables "telescoped" reaction sequences, where the product of one reaction is immediately used as the substrate for the next without intermediate purification steps. nih.gov This could be applied to perform sequential functionalization of the different halogen sites on this compound in a single, continuous process. researchgate.net

Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

Machine learning (ML) and artificial intelligence (AI) are rapidly emerging as powerful tools in chemical synthesis for predicting reaction outcomes and optimizing reaction conditions. nih.govprinceton.edu Applying these technologies to reactions involving this compound could significantly accelerate the discovery of new derivatives and synthetic routes.

Future research in this area could involve:

Predictive Modeling: Training ML algorithms, such as random forests or neural networks, on large datasets of reactions involving halogenated aromatic compounds. princeton.edursc.org Such models could predict the most likely product or the expected yield for a given set of reactants, catalysts, and conditions, guiding experimental design. nih.gov

Reaction Optimization: Utilizing ML for Bayesian optimization or other algorithms to efficiently explore the multidimensional space of reaction parameters (e.g., temperature, concentration, catalyst loading). youtube.com This can identify the optimal conditions for a desired transformation with fewer experiments compared to traditional methods.